S-tert-Butyl-L-cysteine hydrochloride

Catalog No.
S737216
CAS No.
2481-09-6
M.F
C7H16ClNO2S
M. Wt
177,26*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-tert-Butyl-L-cysteine hydrochloride

CAS Number

2481-09-6

Product Name

S-tert-Butyl-L-cysteine hydrochloride

IUPAC Name

(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride

Molecular Formula

C7H16ClNO2S

Molecular Weight

177,26*36,45 g/mole

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1

InChI Key

MHBMYFJKEBCMDR-JEDNCBNOSA-N

SMILES

CC(C)(C)SCC(C(=O)O)N.Cl

Synonyms

2481-09-6;S-tert-Butyl-L-cysteinehydrochloride;H-Cys(tBu)-OH.HCl;S-t-Butyl-L-cysteinehydrochloride;SBB008384;H-Cys(tBu)-OHHCl;H-Cys(tBu)-OHinvertedexclamationmarkcurrencyHCl;(2R)-2-amino-3-(tert-butylsulfanyl)propanoicacidhydrochloride;PubChem19026;H-Cys(but)-OHhydrochloride;CTK3J1727;MolPort-002-501-907;ACN-S002363;ANW-59236;S-tert.Butyl-L-cysteinehydrochloride;AKOS015847289;AKOS015897302;AM81686;FR-1331;RL02803;VA50678;AK-41579;AM002728;KB-60618;SC-09467

Canonical SMILES

CC(C)(C)SCC(C(=O)O)[NH3+].[Cl-]

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)[NH3+].[Cl-]

Protection of Thiol Groups in Protein and Peptide Synthesis

S-tBu-L-Cys(HCl) is commonly used as a protecting group for the thiol group in cysteine residues during peptide synthesis. The bulky tert-butyl group prevents unwanted side reactions involving the thiol group, allowing for the selective modification of other functional groups within the peptide chain. Once the desired peptide is synthesized, the tert-butyl group can be removed under specific conditions to reveal the free thiol group, enabling its participation in further reactions or protein folding processes [, ].

Studies on Protein Folding and Assembly

S-tBu-L-Cys(HCl) has been employed in studies investigating protein folding and assembly. By incorporating this modified cysteine residue into specific locations within a protein, researchers can probe the role of thiol groups in these processes. The bulky tert-butyl group can introduce steric hindrance, affecting protein-protein interactions and influencing folding pathways []. Additionally, the ability to selectively remove the tert-butyl group allows for the controlled introduction of a free thiol group at a specific stage of the folding process, providing valuable insights into protein dynamics [].

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyl group attached to the sulfur atom. Its molecular formula is C7H16ClNO2S, and it has a molecular weight of approximately 213.72 g/mol. The compound is typically encountered as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride salt form, which enhances its stability and solubility in biological systems .

The compound is identified by several chemical identifiers including the CAS number 2481-09-6 and the InChI Key MHBMYFJKEBCMDR-JEDNCBNOSA-N. Its structure can be represented by the SMILES notation: [H+].[Cl-].CC(C)(C)SCC@HC(O)=O .

The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride is not well-understood. However, due to its structural similarity to L-cysteine, it might possess similar biological properties. L-cysteine is a precursor to the antioxidant glutathione and plays a role in protein structure and function []. S-tert-Butyl-L-cysteine hydrochloride, upon removal of the tert-butyl group, could potentially serve as a source of cysteine and exert similar effects. However, further research is needed to confirm these possibilities.

Typical of thiols and amino acids. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing S-tert-Butyl-L-cysteine hydrochloride to react with electrophiles, forming thioether or sulfonamide derivatives.
  • Formation of Disulfides: Under oxidative conditions, two molecules of S-tert-Butyl-L-cysteine hydrochloride can react to form disulfide bonds, which are significant in protein structure stabilization.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in various acid-base chemistry contexts.

These reactions highlight its utility in synthetic organic chemistry and biochemistry .

S-tert-Butyl-L-cysteine hydrochloride exhibits several biological activities attributed to its cysteine backbone. It is known for:

  • Antioxidant Properties: Like other cysteine derivatives, it can scavenge free radicals and may play a role in protecting cells from oxidative stress.
  • Protein Synthesis: As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function.
  • Potential Therapeutic

Several methods exist for synthesizing S-tert-Butyl-L-cysteine hydrochloride:

  • Direct Alkylation: L-Cysteine can be reacted with tert-butyl bromide in the presence of a base to introduce the tert-butyl group at the sulfur atom.
  • Protection Strategies: The synthesis often involves protecting the amino and carboxylic acid groups during alkylation to prevent side reactions.
  • Hydrochloride Formation: The final product is typically converted to its hydrochloride form by reacting with hydrochloric acid, enhancing its solubility and stability for storage .

S-tert-Butyl-L-cysteine hydrochloride finds applications across various fields:

  • Biochemical Research: Used as a building block in peptide synthesis and as a reagent in studies involving protein folding and stability.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its antioxidant properties.
  • Nutritional Supplements: As an ergogenic aid, it may be included in formulations aimed at enhancing athletic performance or recovery .

Interaction studies involving S-tert-Butyl-L-cysteine hydrochloride focus on its role as a thiol donor or antioxidant. Research has indicated that:

  • It can interact with metal ions, potentially influencing their bioavailability and activity.
  • Its antioxidant capacity allows it to interact with reactive oxygen species, mitigating oxidative damage in cellular environments.
  • Studies have explored its interactions with various biomolecules, including proteins and nucleic acids, assessing its impact on biological systems .

S-tert-Butyl-L-cysteine hydrochloride shares structural similarities with other cysteine derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
L-CysteineContains a thiol group without tert-butyl substitutionNaturally occurring amino acid
N-AcetylcysteineAcetylated form of cysteineKnown for mucolytic properties
S-MethylcysteineContains a methyl group instead of tert-butylExhibits different biochemical properties
L-CystathionineContains both cysteine and homocysteine componentsInvolved in transsulfuration pathways

S-tert-Butyl-L-cysteine hydrochloride is unique due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to simpler cysteine derivatives. This modification enhances its potential applications in drug design and biochemical research .

Other CAS

2481-09-6

Dates

Modify: 2023-08-15

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